molecular formula C9H8BrNO B2627627 5-bromo-7-methoxy-1H-indole CAS No. 938061-47-3

5-bromo-7-methoxy-1H-indole

Cat. No.: B2627627
CAS No.: 938061-47-3
M. Wt: 226.073
InChI Key: ANRJERWGVMSBRX-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 5-position and a methoxy group at the 7-position of the indole scaffold. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., 5-bromo-6-methoxy-1H-indole , 5-bromo-7-chloro-1H-indole , and 5-bromo-7-methyl-1H-indole ) offer insights into its likely properties. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, serving as intermediates in drug synthesis and tools for studying biological pathways.

Properties

IUPAC Name

5-bromo-7-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRJERWGVMSBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methoxy-1H-indole typically involves the bromination of 7-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where 7-methoxyindole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methoxy-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different products, such as indole-2,3-diones.

    Reduction Reactions: The compound can be reduced to form 5-bromo-7-methoxyindoline.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole-2,3-diones and other oxidized derivatives.

    Reduction Products: Indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-methoxy-1H-indole has demonstrated potential in drug development, particularly for its anticancer , antiviral , and antimicrobial properties. Research indicates that it can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells . The compound's mechanism involves binding to specific molecular targets, thereby modulating biological pathways associated with cell proliferation and apoptosis.

Biological Studies

In biological research, this compound serves as a tool for studying the interactions of indole derivatives with biological targets. It aids in understanding structure-activity relationships (SAR) which are critical for developing new therapeutic agents . For instance, studies have shown that the presence of bromine at the C-5 position enhances anticancer activity against leukemia cell lines .

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for various modifications that can lead to new materials with specific properties. The compound's versatility makes it a valuable building block in organic synthesis.

Case Studies and Research Findings

StudyApplicationFindings
Electrophilic Substitution Reactions Synthesis of DerivativesThe study successfully synthesized several 5-brominated spiroindole derivatives showing enhanced anticancer activity on human tumor cell lines .
Biological Activity Assessments Anticancer PropertiesInvestigated the effects of 5-bromo derivatives on cancer cell proliferation; significant inhibition was noted across multiple cancer types .
Molecular Docking Studies Drug Design5-bromo derivatives were evaluated for their potential as inhibitors of VEGFR-2 tyrosine kinase, suggesting promising therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Bromine (electron-withdrawing) at the 5-position reduces electron density in the indole ring, while methoxy (electron-donating) at the 7-position increases it. This contrast may enhance regioselectivity in electrophilic substitutions .
  • Solubility : Methoxy groups improve solubility in polar solvents compared to methyl or halogens .
  • Reactivity : 5-Bromo-7-chloro-1H-indole undergoes nucleophilic substitutions (e.g., Suzuki couplings) at the 5-position due to bromine’s leaving-group ability .

Structural Analysis Tools

  • Crystallography : SHELXL () and OLEX2 () are widely used for crystal structure refinement .
  • Spectroscopy : ¹H/¹³C NMR and HRMS data (e.g., compound 9c in ) confirm substituent positions and purity .

Biological Activity

5-Bromo-7-methoxy-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with related compounds.

Overview of Biological Activity

Anticancer Properties
this compound has shown significant potential in cancer treatment. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, leukemia, and lung cancer. For instance, research demonstrated that the presence of bromine at the C-5 position enhances anticancer activity, particularly against leukemia cell lines such as Jurkat and CEM .

Antimicrobial Effects
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. It has been effective against several bacterial strains, showcasing its potential as a therapeutic agent in treating infections .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Receptor Binding : This compound binds with high affinity to multiple receptors, influencing cellular processes and biochemical pathways.
  • Enzyme Interaction : It interacts with enzymes and proteins, leading to changes in gene expression and enzyme inhibition or activation .
  • Cellular Effects : The compound induces apoptosis in cancer cells and exhibits anti-inflammatory properties by modulating inflammatory pathways .

Case Studies

  • Cytotoxicity Against Cancer Cells
    A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability (IC50 values ranging from 10 to 50 µM) across different types of cancer cells .
  • Antimicrobial Activity
    In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 µg/mL, demonstrating potent antimicrobial activity .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHigh (IC50 < 50 µM)Moderate (MIC < 2 µg/mL)Bromine enhances reactivity
5-BromoindoleModerateLowLacks methoxy group
7-MethoxyindoleLowModerateLacks bromine atom
5-Bromo-2-methylindoleModerateModerateContains methyl instead of methoxy group

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its lipophilic nature and ability to cross cellular membranes. The compound's stability under physiological conditions further supports its potential as a therapeutic agent.

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